molecular formula C14H19FeN B1141191 (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE CAS No. 31886-57-4

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

Cat. No.: B1141191
CAS No.: 31886-57-4
M. Wt: 257.15 g/mol
InChI Key: UNMQCGHIBZALKM-JZGIKJSDSA-N
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Description

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE, also known as this compound, is a useful research compound. Its molecular formula is C14H19FeN and its molecular weight is 257.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Lithiation and Formation of Ferrocenes : (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE is utilized in the lithiation process of N-Boc-protected ferrocenylalkylamines, leading to the formation of unsymmetrical 1,1'-disubstituted ferrocenes. This demonstrates its role in the synthesis of diverse ferrocene derivatives (Chong & Hegedus, 2004).

  • Asymmetric Synthesis and Catalysis : The compound is pivotal in the preparation of chiral ferrocenylphosphines, which serve as ligands in transition metal complex-catalyzed asymmetric reactions. This highlights its application in creating enantiomerically pure products (Hayashi et al., 1980).

Crystallography and Molecular Structure

  • X-Ray Diffraction Studies : The compound's derivative, N, N-dimethyl-1-ferrocenylethylaminehydrochloride, was studied using X-ray analysis. This research contributes to our understanding of molecular structures and stereochemistry in organometallic chemistry (Zhang, Zhou, & Yu, 2005).

  • Synthesis of Optically Active Compounds : It is used in synthesizing cyclopalladated compounds with ferrocenyl units, with their absolute configuration determined by X-ray diffraction. This application is crucial for developing optically active organometallic compounds (López et al., 1996).

Catalysis and Reactivity

  • Catalytic Activity : A class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of this compound, shows catalytic activity towards asymmetric cyclopropanation, providing high enantioselectivity. This use underscores its role in catalysis and asymmetric synthesis (Song et al., 1999).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE involves the reaction of (S)-(-)-1-ferrocenylethylamine with formaldehyde and dimethylamine.", "Starting Materials": [ "(S)-(-)-1-ferrocenylethylamine", "Formaldehyde", "Dimethylamine" ], "Reaction": [ "Step 1: Mix (S)-(-)-1-ferrocenylethylamine with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Add dimethylamine to the reaction mixture and continue heating at reflux for several more hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS No.

31886-57-4

Molecular Formula

C14H19FeN

Molecular Weight

257.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+)

InChI

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m0../s1

InChI Key

UNMQCGHIBZALKM-JZGIKJSDSA-N

Isomeric SMILES

C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2]

Synonyms

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino)

Origin of Product

United States
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Q & A

Q1: What is the primary application of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine in the context of the provided research papers?

A1: this compound functions as a versatile chiral auxiliary in asymmetric synthesis. It serves as a starting material for designing and synthesizing chiral ligands, specifically diferrocenylphosphine-diamines [, ]. These ligands have potential applications in enantioselective catalysis, enabling the production of optically active compounds.

Q2: How does the structure of this compound-derived catalysts influence their enantioselectivity?

A2: Research indicates that the enantioselectivity of catalysts derived from this compound is sensitive to steric factors []. Increasing the steric bulk of substituents near the C-O (hydroxyl) and C-N (amine) bonds of the catalyst generally leads to enhanced enantioselectivity in reactions like the addition of dialkylzincs to aldehydes. This suggests that larger substituents create a more defined chiral environment around the catalytic center, favoring the formation of one enantiomer over the other.

Q3: Can you provide an example of a specific chiral compound synthesized using this compound as a starting material?

A3: One example is the synthesis of chiral diferrocenylphosphine-diamine 5c, [(η5‐C5H5)Fe{(η5‐C5H3)PPh2CH(CH3)N(CH2)2(CH2)2NCH(CH3)PPh2‐(η5‐C5H3)}Fe(η5‐C5H5)], as described in []. This compound, characterized by X-ray crystallography, demonstrates the successful incorporation of this compound into a more complex chiral structure.

Q4: What is the significance of the "Z" shape and the piperazine ring in compound 5c, derived from this compound?

A4: The "Z" shape and the piperazine ring in compound 5c are crucial structural features that contribute to its chirality []. The piperazine ring adopts a chair conformation, and the specific configuration of substituents on this ring, along with the overall "Z" shape of the molecule, dictates the enantiomeric form of the compound. This highlights the importance of controlled molecular architecture in designing effective chiral ligands and catalysts.

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